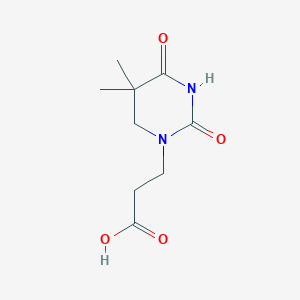
3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid
描述
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is a fascinating molecule with multifaceted applications in various fields including chemistry, biology, medicine, and industry. This compound is part of the pyrimidine family, known for its diverse chemical properties and significant role in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid involves the condensation of 5,5-dimethyl-2,4-dioxotetrahydropyrimidine with acrylonitrile followed by hydrolysis. Reaction conditions typically include the use of a strong acid or base to facilitate the hydrolysis step.
Industrial Production Methods: : Industrial-scale production often employs optimized conditions such as controlled temperature and pressure, along with catalytic agents to increase yield and purity. Solvent extraction and crystallization are common purification techniques used in the process.
化学反应分析
Types of Reactions: : This compound undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Can be oxidized using reagents like potassium permanganate under acidic conditions.
Reduction: : Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur with halogenated compounds under mild conditions.
Major Products: : These reactions can produce a range of products including hydroxy derivatives, amino derivatives, and other modified pyrimidines which have their own unique applications and properties.
科学研究应用
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is utilized in various research domains:
Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules.
Biology: : It's used in studies related to enzyme interactions and metabolic pathways.
Medicine: : Research investigates its potential as a drug candidate for treating diseases linked to pyrimidine metabolism.
Industry: : Utilized in the production of polymers and other materials with unique chemical properties.
作用机制
The compound's mechanism of action involves interacting with specific enzymes and receptors in biological systems. It can inhibit or activate molecular targets such as enzymes involved in pyrimidine metabolism. Pathways influenced by this compound include nucleotide synthesis and degradation.
相似化合物的比较
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid stands out due to its specific structural configuration, which imparts unique reactivity and stability. Similar compounds include:
5,5-Dimethyl-2,4-dioxotetrahydropyrimidine: : Lacks the propanoic acid moiety, offering different chemical properties and applications.
6-Methyluracil: : Another pyrimidine derivative with distinct biological and chemical characteristics.
These comparisons highlight the unique functional groups and structural nuances that define the versatility and specificity of this compound in various applications.
There you have it, a thorough breakdown! Anything else you're curious about?
属性
IUPAC Name |
3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRVHFCFILXVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)NC1=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164063 | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-13-8 | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)






![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)
